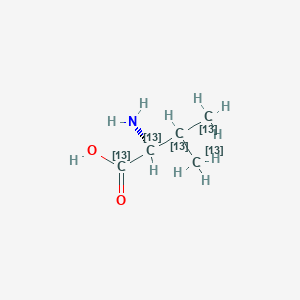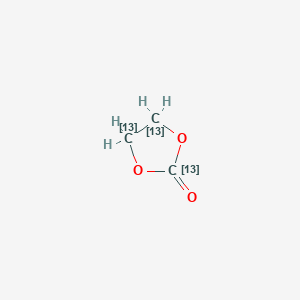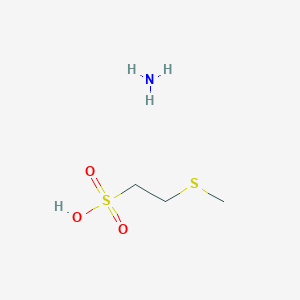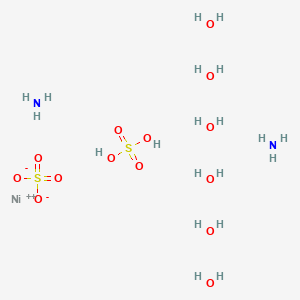
methanesulfonic acid;palladium;2-phenylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonic acid;palladium;2-phenylaniline is a complex compound that combines methanesulfonic acid, palladium, and 2-phenylaniline. Methanesulfonic acid is a strong, non-oxidizing acid with the chemical formula CH₃SO₃H. Palladium is a transition metal known for its catalytic properties, and 2-phenylaniline is an organic compound with the formula C₆H₅NH₂. This compound is often used in catalysis and various chemical reactions due to the unique properties of its constituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of methanesulfonic acid;palladium;2-phenylaniline involves several steps:
Methanesulfonic Acid: Methanesulfonic acid can be synthesized through the oxidation of dimethyl sulfide using oxygen or chlorine.
Palladium Complex: Palladium complexes can be prepared by reacting palladium salts with ligands such as 2-phenylaniline.
Industrial Production Methods
Industrial production of methanesulfonic acid typically involves the oxidation of dimethyl sulfide using chlorine, followed by purification steps to obtain high-purity methanesulfonic acid . The palladium complex can be produced by reacting palladium salts with appropriate ligands under controlled conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfonic acid;palladium;2-phenylaniline undergoes various types of chemical reactions, including:
Oxidation: Methanesulfonic acid is resistant to oxidation, making it a stable component in the compound.
Substitution: The 2-phenylaniline moiety can undergo substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing Agents: Oxygen, chlorine
Reducing Agents: Hydrogen, hydrazine
Bases: Sodium hydroxide, potassium carbonate
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, in reduction reactions, the palladium complex can facilitate the formation of reduced organic compounds .
Wissenschaftliche Forschungsanwendungen
Methanesulfonic acid;palladium;2-phenylaniline has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of methanesulfonic acid;palladium;2-phenylaniline involves several pathways:
Catalysis: Palladium acts as a catalyst by facilitating the transfer of electrons in redox reactions.
Molecular Targets: Palladium complexes can interact with DNA, proteins, and other biomolecules, leading to various biological effects.
Pathways Involved: The compound can participate in pathways involving oxidative addition, reductive elimination, and transmetalation.
Vergleich Mit ähnlichen Verbindungen
Methanesulfonic acid;palladium;2-phenylaniline can be compared with other similar compounds:
Methanesulfonic Acid: Compared to other strong acids like sulfuric acid and hydrochloric acid, methanesulfonic acid is less corrosive and more environmentally friendly.
Palladium Complexes: Palladium complexes are often compared with platinum complexes.
2-Phenylaniline Derivatives: Other derivatives of 2-phenylaniline may have different reactivity and stability profiles, depending on the substituents attached to the aromatic ring.
Similar Compounds
Sulfuric Acid: A strong acid used in various industrial processes.
Platinum Complexes: Used in catalysis and cancer therapy.
Aniline Derivatives: Used in the synthesis of dyes, pharmaceuticals, and other organic compounds.
Eigenschaften
Molekularformel |
C26H28N2O6Pd2S2-2 |
|---|---|
Molekulargewicht |
741.5 g/mol |
IUPAC-Name |
methanesulfonic acid;palladium;2-phenylaniline |
InChI |
InChI=1S/2C12H10N.2CH4O3S.2Pd/c2*13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;2*1-5(2,3)4;;/h2*1-6,8-9H,13H2;2*1H3,(H,2,3,4);;/q2*-1;;;; |
InChI-Schlüssel |
WAKZDFHMTWYHRI-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd].[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-Chlorophenyl)-2-oxoethyl 6-methyl-2-[4-(4-propylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12055100.png)

![propan-2-yl 3-[1-{[5-({4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-2-methoxyphenyl]amino}-3-(4-methoxyphenyl)-1,3-dioxopropan-2-yl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B12055110.png)
![Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12055116.png)




![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid phenethyl-amide](/img/structure/B12055148.png)



